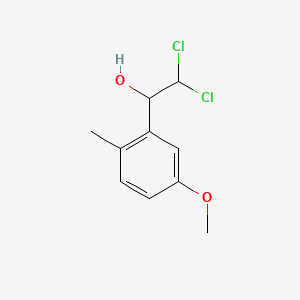
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is a chlorinated derivative of phenylethanol, featuring both methoxy and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(5-methoxy-2-methylphenyl)ethanol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloro functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The dichloro groups can be reduced to yield the corresponding dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanone.
Reduction: 2,2-Dihydroxy-1-(5-methoxy-2-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2-methoxy-5-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(5-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-3-4-7(14-2)5-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
KESNTCYYHWIBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















